molecular formula C9H8ClN3O B2817661 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine CAS No. 2383571-36-4

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine

Cat. No.: B2817661
CAS No.: 2383571-36-4
M. Wt: 209.63
InChI Key: CQZWVTIUZPNSAK-UHFFFAOYSA-N
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Description

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 6-position, a furan ring at the 2-position, and a methylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Furan Substitution: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of furan.

    Methylamine Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: 2-(Furan-3-yl)-N-methylpyrimidin-4-amine

    Substitution: Various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyrimidine rings can interact with the active sites of enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-3-yl)-N-methylpyrimidin-4-amine: Lacks the chloro group at the 6-position.

    6-Chloro-2-(furan-3-yl)pyrimidin-4-amine: Lacks the methylamine group at the 4-position.

    6-Chloro-2-(furan-3-yl)-N-ethylpyrimidin-4-amine: Contains an ethylamine group instead of a methylamine group.

Uniqueness

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine is unique due to the presence of both the chloro group and the methylamine group, which can confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-11-8-4-7(10)12-9(13-8)6-2-3-14-5-6/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWVTIUZPNSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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